molecular formula C18H34O5 B14566305 9,12,13-Trihydroxyoctadec-2-enoic acid CAS No. 61376-81-6

9,12,13-Trihydroxyoctadec-2-enoic acid

Cat. No.: B14566305
CAS No.: 61376-81-6
M. Wt: 330.5 g/mol
InChI Key: DHEMUGXMYJZOMF-UHFFFAOYSA-N
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Description

9,12,13-Trihydroxyoctadec-2-enoic acid is a hydroxylated unsaturated fatty acid characterized by a C18 carbon chain with hydroxyl groups at positions 9, 12, and 13, and a double bond at position 2 (Δ²). Structurally, it belongs to the family of oxylipins, which are oxygenated derivatives of polyunsaturated fatty acids (PUFAs) involved in signaling and stress responses in biological systems. Its molecular formula is C₁₈H₃₂O₅, and its unique hydroxylation pattern distinguishes it from simpler hydroxy fatty acids.

Properties

CAS No.

61376-81-6

Molecular Formula

C18H34O5

Molecular Weight

330.5 g/mol

IUPAC Name

9,12,13-trihydroxyoctadec-2-enoic acid

InChI

InChI=1S/C18H34O5/c1-2-3-7-11-16(20)17(21)14-13-15(19)10-8-5-4-6-9-12-18(22)23/h9,12,15-17,19-21H,2-8,10-11,13-14H2,1H3,(H,22,23)

InChI Key

DHEMUGXMYJZOMF-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C(CCC(CCCCCC=CC(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9,12,13-Trihydroxyoctadec-2-enoic acid typically involves the hydroxylation of octadecenoic acid. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation often utilizes lipoxygenases, which introduce hydroxy groups at specific positions on the fatty acid chain. Chemical hydroxylation can be performed using reagents such as osmium tetroxide (OsO4) followed by reduction with sodium periodate (NaIO4).

Industrial Production Methods

Industrial production of 9,12,13-Trihydroxyoctadec-2-enoic acid may involve large-scale enzymatic processes using genetically engineered microorganisms that express specific lipoxygenases. These microorganisms can convert octadecenoic acid into the desired hydroxylated product under controlled fermentation conditions.

Chemical Reactions Analysis

Types of Reactions

9,12,13-Trihydroxyoctadec-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.

    Reduction: The double bond in the octadecenoic acid chain can be reduced to form saturated derivatives.

    Substitution: The hydroxy groups can participate in substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Acid chlorides or anhydrides can be used to form esters, while alkyl halides can be used to form ethers.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Saturated fatty acids.

    Substitution: Esters or ethers.

Scientific Research Applications

9,12,13-Trihydroxyoctadecenoic acid, also known as 9,12,13-TriHOME, is a trihydroxyoctadecenoic acid metabolite of linoleic acid, a major fatty acid found in lipids . This compound has a molecular weight of 330.5 g/mol and the molecular formula C18H34O5C_{18}H_{34}O_5 .

Nomenclature and Chemical Properties:

  • IUPAC Name: (10E)-9,12,13-trihydroxyoctadec-10-enoic acid
  • CAS Number: 97134-11-7
  • Molecular Weight: 330.5 g/mol
  • Other names: (9S,10E,12S,13S)-9,12,13-Trihydroxy-10-octadecenoic acid, (9S,12S,13S)-Pinellic acid, (-)

Biological and Chemical Roles

  • Lipid Metabolism: 9,12,13-TriHOME is involved in lipid metabolism, fatty acid metabolism, and lipid transport . It is a metabolite of linoleic acid, and vascular tissues convert polyunsaturated fatty acids into monohydroxy and trihydroxy metabolites, which might regulate prostaglandin synthesis .
  • Lipid Peroxidation: This compound participates in chemical reactions such as lipid peroxidation .
  • Antioxidant Activity: 9,12,13-trihydroxyoctadec-10-enoic acid has been identified as a compound with potential antioxidant properties .
  • Bitter Taste Contribution: Trihydroxyoctadecenoic acids (THOAs), particularly 9,10,11-trihydroxyoctadec-12-enoic acid, contribute to the bitter taste of oxidized fatty acids .

Synthesis and Isolation

  • 9(S),12(S),13(S)-Trihydroxy-10(E)-octadecenoic acid can be obtained from Larodan AB in Sweden .

Applications

  • Surfactant/Emulsifier: 9,12,13-Trihydroxy-10-octadecenoic acid can be used as a surfactant and emulsifier .
  • Membrane Stabilizer: It may function as a membrane stabilizer .
  • Energy Source/Storage: This compound can act as an energy source and contribute to energy storage .

Occurrence

  • 9,12,13-Trihydroxy-10-octadecenoic acid has been reported in Caroxylon tetrandrum and Phyteuma orbiculare .

Mechanism of Action

The mechanism of action of 9,12,13-Trihydroxyoctadec-2-enoic acid involves its interaction with specific molecular targets and pathways. As a plant metabolite, it may participate in signaling pathways that regulate plant growth and stress responses. In biological systems, its hydroxy groups can act as hydrogen bond donors, influencing the compound’s interaction with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Hydroxy Fatty Acids

(9E,12R)-12-Hydroxyoctadec-9-enoic Acid

This compound (C₁₈H₃₄O₃) shares the C18 backbone with 9,12,13-Trihydroxyoctadec-2-enoic acid but differs in hydroxyl group positions and unsaturation. Key distinctions include:

  • Hydroxylation : A single hydroxyl group at position 12 versus three hydroxyls at positions 9, 12, and 13.
  • Double Bond: The Δ⁹ double bond in (9E,12R)-12-Hydroxyoctadec-9-enoic acid contrasts with the Δ² configuration in the target compound.
  • Physical Properties: The former is a liquid at room temperature with a melting point of 51–52°C and is insoluble in water, likely due to reduced polarity from fewer hydroxyl groups. In contrast, 9,12,13-Trihydroxyoctadec-2-enoic acid’s additional hydroxyls may enhance solubility in polar solvents .
Table 1: Comparative Analysis of Key Features
Compound Hydroxyl Positions Double Bond Position Melting Point (°C) Water Solubility Applications
9,12,13-Trihydroxyoctadec-2-enoic Acid 9, 12, 13 Δ² Not reported Likely moderate Research (putative roles in stress signaling)
(9E,12R)-12-Hydroxyoctadec-9-enoic Acid 12 Δ⁹ 51–52 Insoluble Laboratory chemistry

Other Hydroxyoctadecenoic Acids

These analogues would differ in hydroxyl group density and double bond placement, affecting their reactivity and biological activity. For example, fewer hydroxyls generally reduce hydrogen-bonding capacity and increase hydrophobicity.

Q & A

Q. How can metabolic flux analysis elucidate its catabolism?

  • Answer : Trace ¹³C-labeled 9,12,13-Trihydroxyoctadec-2-enoic acid in cell lysates using GC-MS. Map incorporation into β-oxidation intermediates (e.g., acetyl-CoA) and prostaglandins. Combine with knockout models (e.g., CPT1A-deficient cells) to identify rate-limiting enzymes .

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